3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one
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Overview
Description
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one, also known as L-Indolinone, is a chemical compound with potential applications in scientific research. It is a synthetic indolinone derivative that has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one in lab experiments is its potential therapeutic value in the treatment of various diseases. However, one limitation is the lack of knowledge about its mechanism of action and potential side effects.
Future Directions
Future research on 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one could focus on further elucidating its mechanism of action and potential therapeutic applications. It could also explore the development of new derivatives with improved potency and selectivity for specific disease targets. Additionally, research could focus on the development of new drug delivery systems to improve the efficacy and safety of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one involves a multi-step process that includes the reaction of 2-acetylcyclohexanone with 2-bromoethyl phenyl ether, followed by the reaction with 3,4-dimethylphenylhydrazine and acetic anhydride. The resulting intermediate is then reacted with ethyl 2-bromoacetate and sodium ethoxide to form the final product.
Scientific Research Applications
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-11-15(2)19-18(12-14)21(25,13-16(3)23)20(24)22(19)9-10-26-17-7-5-4-6-8-17/h4-8,11-12,25H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZZCHEJAQPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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